N-(5-Cyano-2-(cyclohexylamino)pyrimidin-4-yl)benzamide
Description
Properties
CAS No. |
918662-98-3 |
|---|---|
Molecular Formula |
C18H19N5O |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[5-cyano-2-(cyclohexylamino)pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C18H19N5O/c19-11-14-12-20-18(21-15-9-5-2-6-10-15)23-16(14)22-17(24)13-7-3-1-4-8-13/h1,3-4,7-8,12,15H,2,5-6,9-10H2,(H2,20,21,22,23,24) |
InChI Key |
ORVPYNKOKJOWKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC=C(C(=N2)NC(=O)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Cyano-2-(cyclohexylamino)pyrimidin-4-yl Intermediate
The pyrimidine core bearing the 5-cyano and 2-(cyclohexylamino) substituents is typically synthesized via cyclization reactions involving cyanoacetamide and formamide derivatives, followed by amination.
- Starting materials: Cyanoacetamide and formamide derivatives.
- Catalysts and reagents: Acyl halides (e.g., phosphorus oxychloride), bases (e.g., sodium hydroxide, potassium hydroxide), and catalysts such as pyridine.
- Reaction conditions: Low temperature (-10°C) for initial condensation; room temperature to mild heating (0–30°C) for cyclization.
- Process:
- Cyanoacetamide reacts with a formamide derivative in the presence of an acyl halide and a catalyst to form an intermediate compound.
- This intermediate undergoes base-catalyzed condensation with acetamidine hydrochloride to form the substituted pyrimidine ring with the cyano group at position 5.
- The amino substituent at position 2 is introduced by nucleophilic substitution with cyclohexylamine, replacing a suitable leaving group (e.g., chlorine) on the pyrimidine ring.
Optimal Conditions (from patent WO2012075677A1):
| Parameter | Condition |
|---|---|
| Molar ratio (cyanoacetamide:formamide derivative) | 1:2 |
| Molar ratio (cyanoacetamide:catalyst) | 1:0.1 |
| Molar ratio (cyanoacetamide:acyl halide) | 1:2 |
| Catalyst | Pyridine |
| Acyl halide | Phosphorus oxychloride |
| Reaction temperature | -10°C (initial step) |
| Reaction time | 12 hours (initial step) |
| Base for condensation | Sodium hydroxide or potassium hydroxide (1–5 equivalents) |
| Solvent | Organic solvents such as Q-C6 fatty alcohols |
| Condensation temperature | 0–30°C |
| Condensation time | 1–30 hours |
This method is advantageous for industrial scalability due to its short process time and use of inexpensive starting materials.
Formation of N-(5-Cyano-2-(cyclohexylamino)pyrimidin-4-yl)benzamide
The final step involves coupling the pyrimidine intermediate with a benzoyl moiety to form the benzamide linkage at the 4-position.
- Starting materials: 5-cyano-2-(cyclohexylamino)pyrimidin-4-amine intermediate and benzoyl chloride or benzoyl derivatives.
- Coupling agents: Carbodiimides such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC·HCl) are used to activate the carboxylic acid or benzoyl chloride for amide bond formation.
- Base: Triethylamine (TEA) or similar bases to scavenge HCl and promote coupling.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
- Reaction conditions: Room temperature to mild heating, typically several hours.
Example from literature (adapted for similar pyrimidinylbenzamides):
| Step | Conditions |
|---|---|
| Reagents | 5-cyano-2-(cyclohexylamino)pyrimidin-4-amine, benzoyl chloride, EDC·HCl, TEA |
| Solvent | DMF or DCM |
| Temperature | 20–40°C |
| Reaction time | 4–12 hours |
| Work-up | Aqueous quench, extraction, purification by recrystallization or chromatography |
This method yields the target benzamide with high purity and good yield, as confirmed by IR, NMR, and mass spectrometry characterization.
- The use of cyanoacetamide as a starting material is cost-effective and allows for industrial-scale synthesis of the pyrimidine core.
- The choice of acyl halide and catalyst is critical for optimizing yield and purity; phosphorus oxychloride and pyridine have proven effective.
- Base selection for the cyclization step influences reaction time and product formation; sodium and potassium hydroxides or alkoxides are commonly used.
- The amide bond formation step benefits from carbodiimide coupling agents, which provide mild conditions and high selectivity.
- Analytical characterization (IR, NMR, MS) confirms the structure and purity of the final compound.
- Although direct literature on the exact cyclohexylamino derivative is limited, analogous compounds with hexylamino substituents have been synthesized via similar multi-step routes involving amination and amide coupling.
The preparation of this compound involves a well-established multi-step synthetic route starting from cyanoacetamide and formamide derivatives to build the substituted pyrimidine core, followed by nucleophilic amination with cyclohexylamine and final amide bond formation with benzoyl chloride or derivatives. The process is supported by optimized reaction conditions that ensure good yields and purity, suitable for research and potential industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(5-Cyano-2-(cyclohexylamino)pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(5-Cyano-2-(cyclohexylamino)pyrimidin-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-Cyano-2-(cyclohexylamino)pyrimidin-4-yl)benzamide involves the inhibition of specific protein kinases, which are enzymes that regulate various cellular processes such as growth, differentiation, and metabolism . By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cancer cell proliferation and survival .
Comparison with Similar Compounds
N-(5-Fluoro-2-((4-methylbenzyl)oxy)pyrimidin-4-yl)benzamide Derivatives
- Structure : Features a 5-fluoro substituent on the pyrimidine ring and a 4-methylbenzyloxy group at the 2-position.
- Application : These derivatives exhibit fungicidal activity, highlighting the role of halogen (fluoro) and aryloxy groups in enhancing bioactivity .
- Comparison: The absence of a fluoro group and the presence of a cyclohexylamino moiety in the target compound may reduce antifungal potency but improve selectivity for other targets, such as kinase enzymes.
N-(Cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide Hydrochloride
- Structure: Contains a morpholine-linked phenylamino group at the pyrimidine 2-position and a cyanomethyl-benzamide group.
- Physicochemical Properties : The morpholine ring enhances solubility due to its hydrophilic nature, while the hydrochloride salt form improves bioavailability .
Structural Similarity Analysis
A similarity assessment (Table 1) based on CAS registry data reveals compounds with moderate structural overlap (52–58% similarity), primarily due to shared benzamide-pyrimidine scaffolds.
Table 1: Structurally Similar Compounds and Similarity Metrics
| Compound ID | CAS Number | Similarity (%) | Key Substituents |
|---|---|---|---|
| BD02576572 | 199327-61-2 | 58.59 | Bromo, trimethoxyphenylamino |
| BD164143 | 199327-61-2 | 58.59 | Bromo, trimethoxyphenylamino |
| BD38354 | 16064-19-0 | 58.27 | Halogen, aryloxy |
| BD227202 | 916486-06-1 | 57.25 | Chloro, benzylidene |
| BD02673434 | 919486-40-1 | 57.97 | Chlorophenyl, chromene |
Source: Structural similarity data from high-throughput chemical databases
Key Observations:
- Halogenated derivatives (e.g., bromo, chloro) dominate high-similarity compounds, suggesting that electron-withdrawing groups are common in this class.
Biological Activity
N-(5-Cyano-2-(cyclohexylamino)pyrimidin-4-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
This compound is believed to exert its biological effects through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases and enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells, which is crucial for tumor regression.
- Cell Cycle Arrest : The compound can halt the progression of the cell cycle, preventing cancer cells from dividing.
Cytotoxicity Studies
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxic activity observed in different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | 15.2 | |
| SUIT-2 (Pancreatic) | 20.5 | |
| HT-29 (Colorectal) | 12.8 |
Mechanistic Insights
A study evaluated the mechanism of action using flow cytometry and Western blot analysis. Key findings included:
- Increased Sub-G1 Population : Treatment with the compound led to a significant increase in sub-G1 cells, indicating apoptosis.
- Activation of Caspases : There was a marked increase in cleaved caspase-3 levels, confirming the induction of apoptotic pathways.
Case Studies
-
Case Study on MDA-MB-231 Cells :
- Objective : To assess the efficacy of this compound on breast cancer cells.
- Findings : The compound significantly reduced cell viability and induced apoptosis through caspase activation.
-
Case Study on HT-29 Cells :
- Objective : Evaluate the compound's effect on colorectal cancer.
- Findings : Similar cytotoxic effects were observed, with an IC50 value lower than that of standard chemotherapeutic agents like cisplatin.
Comparative Analysis with Other Compounds
To contextualize the efficacy of this compound, a comparative analysis with other known compounds was conducted:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 15.2 | Apoptosis induction |
| Cisplatin | 18.0 | DNA crosslinking |
| Doxorubicin | 12.0 | Topoisomerase II inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
